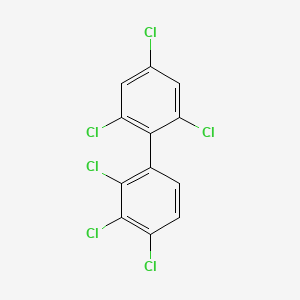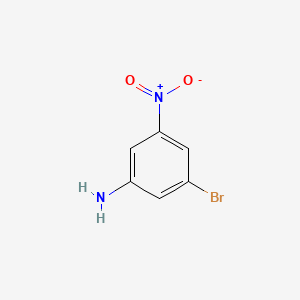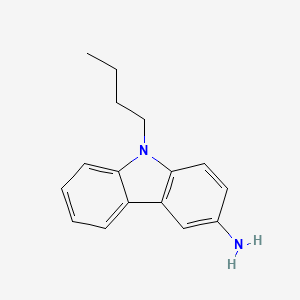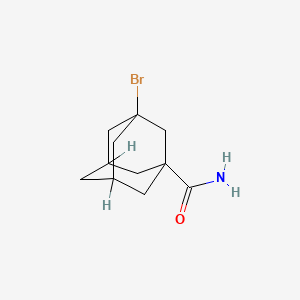
3-Bromoadamantane-1-carboxamide
Descripción general
Descripción
3-Bromoadamantane-1-carboxamide is a chemical compound that is part of the adamantane family, characterized by a tricyclic cage-like structure derived from adamantane. While the provided papers do not directly discuss 3-Bromoadamantane-1-carboxamide, they do provide insights into the synthesis, structure, and reactivity of related brominated carboxamides and adamantane derivatives, which can be used to infer properties and synthetic routes for 3-Bromoadamantane-1-carboxamide.
Synthesis Analysis
The synthesis of brominated carboxamides and adamantane derivatives typically involves halogenation reactions and the formation of carboxamide functionalities. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by arylating the carboxamide to afford various analogues . Similarly, the synthesis of 1-bromomethyladamantane-3-carboxylic acid was reported through the bromination of homoadamantane derivatives . These methods suggest that the synthesis of 3-Bromoadamantane-1-carboxamide could involve a bromination step followed by the introduction of the carboxamide group onto the adamantane scaffold.
Molecular Structure Analysis
The molecular structure of brominated carboxamides is characterized by the presence of a bromine atom and a carboxamide group attached to an aromatic or cyclic hydrocarbon core. The crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides an example of how bromine and carboxamide groups can influence the overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking . These structural features are likely to be relevant to 3-Bromoadamantane-1-carboxamide, where the bromine atom and carboxamide group would be expected to impact the compound's crystalline properties and stability.
Chemical Reactions Analysis
Brominated carboxamides can participate in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. The Suzuki-Miyaura cross-coupling reaction was used to arylate N-(4-bromophenyl)furan-2-carboxamide , indicating that similar cross-coupling reactions could be applicable to 3-Bromoadamantane-1-carboxamide for the synthesis of more complex derivatives. Additionally, the use of halogenated alkynes in gold-catalyzed rearrangements to synthesize dienes suggests that the bromine in 3-Bromoadamantane-1-carboxamide could also facilitate regioselective transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated carboxamides are influenced by their molecular structure. For example, the presence of a bromine atom can increase the density and molecular weight of the compound, while the carboxamide group can contribute to the compound's solubility in polar solvents and its boiling and melting points. The adamantane core of 3-Bromoadamantane-1-carboxamide would likely confer high thermal stability and a low degree of reactivity due to the cage-like structure. The specific properties of 3-Bromoadamantane-1-carboxamide would need to be determined experimentally, but insights can be drawn from related compounds discussed in the provided papers .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
A study by Zhu et al. (2014) focused on synthesizing novel compounds, including derivatives of bromoadamantane, and evaluated their insecticidal and fungicidal activities. This research indicates the potential of 3-bromoadamantane-1-carboxamide in developing new chemical agents with specific biological activities (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).
Optical Properties and Charge Transfer Effects
Tonkikh et al. (2016) explored the optical properties and charge transfer effects in carbon nanotubes filled with 1-bromoadamantane molecules. Their findings are crucial for understanding the electronic interactions in nanoscale materials and could have implications for the use of 3-bromoadamantane-1-carboxamide in nanotechnology (Tonkikh, Rybkovskiy, Orekhov, Chernov, Khomich, Ewels, Kauppinen, Rochal, Chuvilin, & Obraztsova, 2016).
Pharmaceutical Synthesis
In 2022, Phan Thi et al. developed a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, using 1-bromoadamantane as an intermediate. This indicates the importance of 3-bromoadamantane-1-carboxamide in pharmaceutical synthesis (Phan Thi, Dang, Vu, & Phan, 2022).
Chemical Reactions and Synthesis
Martínez et al. (2002) demonstrated an unexpected Beckmann fragmentation of bromonorbornan-2-one upon hydroxylamine treatment, suggesting the significant reactivity of bromoadamantane derivatives in chemical synthesis, which could be relevant for the applications of 3-bromoadamantane-1-carboxamide (Martínez, Vilar, Fraile, Cerero, & Maroto, 2002).
Inclusion Complexes and Molecular Dynamics
The study by Ivanov et al. (1996) on inclusion complexes between cyclodextrins and 1-bromoadamantane, analyzed using NMR methods and molecular dynamics simulations, provides insight into the interactions and potential applications of 3-bromoadamantane-1-carboxamide in creating complex molecular structures (Ivanov, Salvatierra, & Jaime, 1996).
Direcciones Futuras
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Therefore, the future directions of 3-Bromoadamantane-1-carboxamide could involve further exploration of these applications.
Propiedades
IUPAC Name |
3-bromoadamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSXMUKHFSYNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967841 | |
| Record name | 3-Bromoadamantane-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoadamantane-1-carboxamide | |
CAS RN |
53263-89-1 | |
| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053263891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromoadamantane-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)
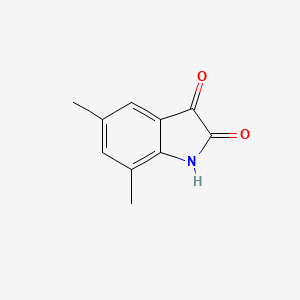


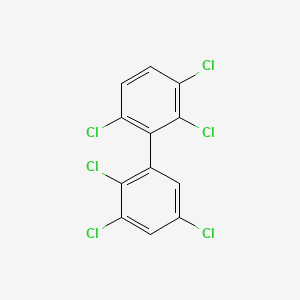
![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)
![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)
